Belnacasan

Osteoarthritis Chondrogenesis Cytokine Profiling

Standard caspase-1 inhibitors often lack oral bioavailability or require invasive dosing, limiting in vivo inflammation studies. Belnacasan (VX-765) solves this as an orally bioavailable prodrug. • Active metabolite VRT-043198 potency: IC50 = 0.67 μM (human PBMCs), 1.9 μM (whole blood) • In vivo efficacy: 60% reduction in IL-1β at 200 mg/kg (collagen-induced arthritis model); delays seizure onset 1.5-2x (p<0.01) • Distinct cytokine modulation profile vs. Pralnacasan (VX-740) - validated for mechanistic studies • Available for immediate R&D shipment worldwide

Molecular Formula C24H33ClN4O6
Molecular Weight 509.0 g/mol
CAS No. 851091-96-8
Cat. No. B3430596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelnacasan
CAS851091-96-8
Molecular FormulaC24H33ClN4O6
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESCCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
InChIInChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1
InChIKeySJDDOCKBXFJEJB-MOKWFATOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belnacasan: Inflammation & Neurology Profile


Belnacasan (VX-765) is an orally bioavailable, dipeptide-based prodrug [1]. Upon administration, it is rapidly converted by esterases to its active metabolite, VRT-043198 [2]. VRT-043198 functions as a potent and selective, reversible inhibitor of the interleukin-converting enzyme (ICE), also known as caspase-1 [3]. Its primary mechanism involves blocking the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), thereby modulating innate immune and inflammatory responses [2].

1
Prodrug activation: Requires esterase-mediated conversion to active metabolite
Selection context: In vivo oral dosing vs. parenteral use
2
Pathway fit: Caspase-1/ICE inhibition for IL-1β & IL-18 modulation studies
Mechanism: Blocks proteolytic cytokine activation
3
Study context: Supports oral in vivo inflammatory and neuroinflammatory models
Systemic caspase-1 target engagement via oral route

Why Belnacasan Cannot Be Replaced


Substituting Belnacasan with another caspase-1 inhibitor, even from the same chemical series, is not trivial due to its unique dual functionality as a clinical-stage, orally bioavailable prodrug. Many alternatives, such as the active metabolite VRT-043198 or peptide-based inhibitors like Ac-YVAD-CHO, lack the necessary pharmacokinetic properties for in vivo studies [1]. Furthermore, close structural analogs like Pralnacasan (VX-740) exhibit functionally distinct effects in relevant disease models, as detailed in Section 3, demonstrating that simple target inhibition does not guarantee equivalent biological outcomes [2]. These factors necessitate a careful, evidence-based selection process.

Pralnacasan (VX-740) divergent cytokine modulation—pro-inflammatory vs. anti-inflammatory shift—may not support immunomodulation research interchangeability.
Active metabolite VRT-043198 lacks oral bioavailability; direct use limits systemic in vivo dosing and may require parenteral route, altering exposure context.
Peptide inhibitors (e.g., Ac-YVAD-CHO) lower target engagement (~20-fold difference reported); may shift assay sensitivity and biological response interpretation.

Belnacasan Head-to-Head Performance


Cytokine Modulation vs. Pralnacasan in Cartilage Models

In a direct comparative study using murine micromass cultures to model osteoarthritis, Belnacasan (VX-765) and Pralnacasan (VX-740) exhibited functionally distinct and non-interchangeable effects. While Pralnacasan primarily promoted chondrogenesis and reduced pro-inflammatory cytokine levels, treatment with Belnacasan specifically led to an increase in anti-inflammatory cytokines in the culture supernatant [1]. This difference in mechanism-driven functional outcome means that Belnacasan may be the more appropriate selection for research focused on immunomodulation and anti-inflammatory pathways within joint tissues.

Cytokine Modulation vs. Pralnacasan
Head-to-head
↑ anti-inflammatory cytokines (Belnacasan) vs. ↓ pro-inflammatory cytokines (Pralnacasan)
Supports differentiated pathway-intervention study
Murine micromass; qualitatively opposite modulation
Osteoarthritis Chondrogenesis Cytokine Profiling

Oral Bioavailability vs. Active Metabolite

Belnacasan (VX-765) is an orally bioavailable prodrug, a crucial differentiation from its active metabolite, VRT-043198, which is not orally bioavailable [1]. In a mouse model of collagen-induced arthritis, a single oral dose of 200 mg/kg Belnacasan inhibited lipopolysaccharide (LPS)-induced IL-1β production by approximately 60% and resulted in a dose-dependent, statistically significant reduction in inflammation scores and effective protection from joint changes . This demonstrates the compound's utility for systemic in vivo studies where the active metabolite alone would be impractical.

Oral In Vivo Engagement vs. Metabolite
Reported
~60% inhibition of LPS-induced IL-1β at 200 mg/kg p.o.; metabolite not orally bioavailable
Supports oral in vivo target-engagement studies
Collagen-induced arthritis model; prodrug conversion required
Pharmacokinetics In Vivo Efficacy Prodrug Conversion

Selectivity vs. Peptide Caspase-1 Inhibitor

Belnacasan's active metabolite, VRT-043198, demonstrates high potency and a distinct selectivity profile compared to commonly used peptide inhibitors. In cell-free assays, VRT-043198 inhibits caspase-1 with a Ki of 0.8 nM and caspase-4 with a Ki of less than 0.6 nM [1]. In contrast, the widely used peptide inhibitor Ac-YVAD-CHO shows significantly lower potency for caspase-1, with an IC50 of approximately 18 nM . This ~20-fold difference in potency highlights the superior in vitro target engagement of Belnacasan-derived VRT-043198 for the primary target, caspase-1.

Caspase-1 Potency vs. Peptide Inhibitor
Class-level
Ki = 0.8 nM (VRT-043198) vs. IC50 = 18 nM (Ac-YVAD-CHO)
Reported ~20-fold higher target engagement context
Cell-free assay; Ki vs. IC50 comparison
Selectivity Target Engagement Enzyme Assay

Potency in Human Primary Cells vs. Whole Blood

The active metabolite VRT-043198 demonstrates potent, context-dependent inhibition of IL-1β release from human cells. In an ex vivo setting, it inhibits LPS-induced IL-1β release from human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.67 μM . The potency in a more complex and physiologically relevant whole blood assay is 1.9 μM, representing an approximately 3-fold shift . This established cell-based and ex vivo potency profile provides a valuable benchmark for validating target engagement in biologically relevant human matrices.

Ex Vivo Potency Shift (PBMC vs. Blood)
Data to verify
IC50 = 0.67 μM (PBMCs) → 1.9 μM (whole blood); ~2.8-fold shift
Supports matrix-dependent potency interpretation
Human primary cells; context-dependent shift
Ex Vivo Potency Cellular Activity Whole Blood Assay

Validated Applications of Belnacasan


Preclinical Models of Inflammatory Arthritis

Belnacasan is uniquely suited for systemic in vivo studies of inflammatory arthritis and related conditions due to its oral bioavailability. Its ability to significantly reduce disease severity and provide protection from joint pathology in a collagen-induced arthritis mouse model, as shown by a 60% reduction in IL-1β levels following a 200 mg/kg oral dose, confirms its utility for research requiring practical oral dosing .

IL-1β-Driven Epileptogenesis & Neuroinflammation

The compound has shown efficacy in preclinical models of epilepsy, making it a relevant tool for neuroinflammation research. In rodent models, Belnacasan (25-200 mg/kg) significantly delayed seizure onset time by 1.5 to 2-fold (p<0.01), reduced seizure frequency by 40% (p<0.01), and decreased total electrographic seizure time by 30-50% (p<0.01) [1]. This supports its use in studies examining the role of IL-1β in epileptogenesis and other chronic neurological conditions.

Functional Comparison of Caspase-1 Inhibitors

Belnacasan is an essential reagent for studies that require dissecting the differential functional outcomes of structurally related caspase-1 inhibitors. Direct evidence shows it elicits a distinct cytokine modulation profile—increasing anti-inflammatory cytokines—compared to the clinical analog Pralnacasan (VX-740), which decreases pro-inflammatory cytokines in chondrogenic models [2]. This application is crucial for researchers aiming to understand the nuanced biology of caspase-1 inhibition beyond simple target engagement.

Ex Vivo Pharmacodynamics in Human Cells and Blood

The well-characterized potency of Belnacasan's active metabolite in human peripheral blood mononuclear cells (PBMCs, IC50 = 0.67 μM) and whole blood (IC50 = 1.9 μM) provides a robust framework for designing and validating ex vivo pharmacodynamic assays . Researchers can use these quantitative benchmarks to confirm target engagement and compare the efficacy of novel caspase-1 inhibitors in physiologically relevant human cell-based systems.

Application
Selection Property
Validation Focus
Inflammatory arthritis models
Oral bioavailability for systemic dosing
In vivo IL-1β suppression endpoints
Neuroinflammation & seizure models
CNS exposure and pathway engagement
Seizure-related endpoint and cytokine modulation
Caspase-1 inhibitor comparator studies
Divergent cytokine modulation profile
Anti-inflammatory vs. pro-inflammatory cytokine readouts
Human primary cell and whole-blood assays
Matrix-dependent potency context
PBMC and whole-blood potency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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